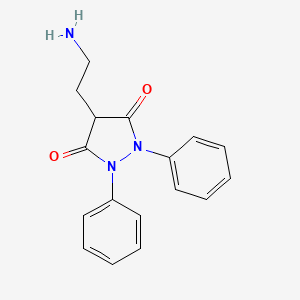
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with a chlorine atom, a tetrafluoroethylsulfanyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the reaction of 3-chloroaniline with 1,1,2,2-tetrafluoroethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, reducing the number of steps and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted anilines
Scientific Research Applications
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Uniqueness
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
100280-17-9 |
|---|---|
Molecular Formula |
C8H6ClF4NS |
Molecular Weight |
259.65 g/mol |
IUPAC Name |
3-chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H6ClF4NS/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
InChI Key |
KUFOGLLQLNDGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)
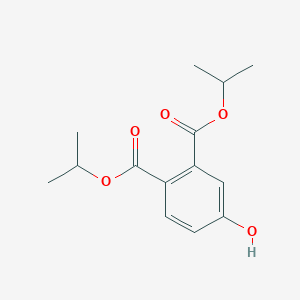
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
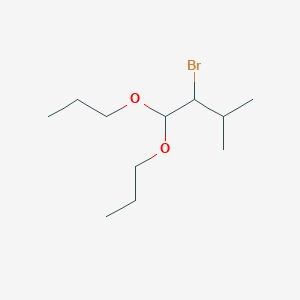
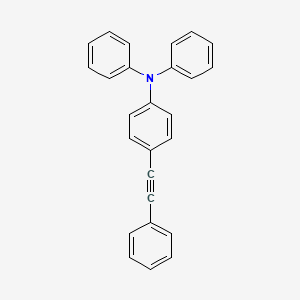

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
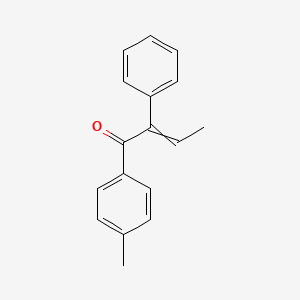
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
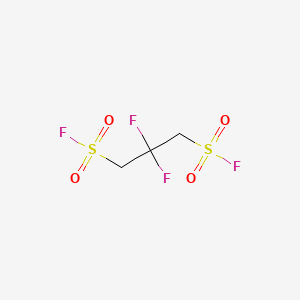

![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
